1,1,1,3,3,3-Hexafluoropropane
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored through various methodologies. For example, hexafluoroacetone azine reacts with olefins such as 2-methylbut-2-ene to yield nitrogen, 1,1,1,3,3,3-hexafluoropropane, among other products. This reaction showcases the reactivity of fluorinated azines with olefins, leading to the production of fluoropropanes (Armstrong, Forshaw, & Tipping, 1975).
Molecular Structure Analysis
The molecular structure of hexafluorocyclopropane, a related compound, has been determined to have significant hybridization changes due to the presence of fluorine atoms, indicating a close relationship to 1,1,1,3,3,3-hexafluoropropane's expected structural characteristics (Chiang & Bernett, 1971).
Chemical Reactions and Properties
Reactions involving fluorinated compounds can lead to a variety of functional groups and structures. For instance, hexafluoropropene oxide undergoes reactions with azine N-oxides to produce fluorides of 2-heteroarylperfluoropropionic acids, showcasing the reactive nature of such compounds towards nucleophilic and electrophilic attacks (Loska & Mąkosza, 2008).
Physical Properties Analysis
Fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane exhibit unique physical properties due to the influence of fluorine atoms. For example, the analysis of electron attachment to decafluorocyclopentane and related compounds provides insights into the electron affinities and the structural nature of stable negative ions, which can be extrapolated to understand the physical properties of hexafluoropropane derivatives (Elsohly et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,1,1,3,3,3-hexafluoropropane are influenced by its fluorinated nature. Studies on compounds like 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes reveal the hexacoordination and reactivity of silicon atoms in the presence of fluorinated groups, offering parallels to the chemical reactivity and coordination behaviors expected in hexafluoropropane (Haga, Burschka, & Tacke, 2008).
Scientific Research Applications
1. Solvent Properties and Spectroscopy Applications 1,1,1,3,3,3-Hexafluoropropane has unique solvent properties, particularly useful in enhancing the longevity of radical cations. This characteristic makes it ideal for applications in electron paramagnetic resonance (EPR) spectroscopy and for studies involving radical cations as intermediates in various chemical processes, such as electrophilic aromatic substitution, photochemistry, and spin trapping (Eberson et al., 1997).
2. Refrigeration and Thermal Conductivity The compound has been utilized as an alternative refrigerant in heat pump systems and as a blowing agent. Research on its thermal conductivity provides valuable data for its application in these areas, enhancing the efficiency and performance of refrigeration systems (Pan, Li, & Wu, 2011).
3. Gas Phase Hydrogen-Bonding Studies In the gas phase, 1,1,1,3,3,3-Hexafluoropropane's interactions via hydrogen bonding have been quantitatively analyzed using Fourier transform ion cyclotron resonance spectrometry. This research aids in understanding the thermodynamic stability and structural characteristics of the compound (Guerrero et al., 2009).
4. Surface Tension Measurements Studies on the surface tension of 1,1,1,3,3,3-Hexafluoropropane contribute to the understanding of its physical properties, which is essential in various industrial applications, particularly in the manufacturing and chemical sectors (Lin, Duan, & Wang, 2003).
5. Thermodynamic Properties and Equation of State Developing equations of state for 1,1,1,3,3,3-Hexafluoropropane based on its thermodynamic properties is vital for its use in industrial applications. This research provides a framework for predicting its behavior under different temperature and pressure conditions (Pan, Xinfang, Zhao, & Qiu, 2012).
6. Molecular Structure Analysis Analyzing the molecular structure and conformational compositions of the compound is crucial for understanding its chemical behavior and potential applications in material science and chemistry (Postmyr, 1994).
7. Chemical Synthesis and Polymer Development 1,1,1,3,3,3-Hexafluoropropane is used in the synthesis of highly fluorinated polymers, contributing to the development of materials with unique properties like low dielectric constants and high thermal stability, which are valuable in various high-tech industries (Fitch et al., 2003).
8. Concentration Measurement and Fire Suppression Systems Research on measuring the concentration of hexafluoropropane using a mid-infrared quantum cascade laser is significant for its application in aircraft fire suppression systems. This technology offers a precise and fast method for assessing the effectiveness of fire extinguishing agents in critical environments (Yuan, Lu, Guan, & Yang, 2019).
Safety And Hazards
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXIBWMJZWTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052435 | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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Boiling Point |
-1.1 °C, BP: -1.4 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4343 g/cu cm at 0 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
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Product Name |
1,1,1,3,3,3-Hexafluoropropane | |
Color/Form |
Colorless gas | |
CAS RN |
690-39-1, 27070-61-7 | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690391 | |
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Record name | Propane, hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070617 | |
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Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
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Record name | Propane, 1,1,1,3,3,3-hexafluoro | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.489 | |
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Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.2 °C, MP: -93.6 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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